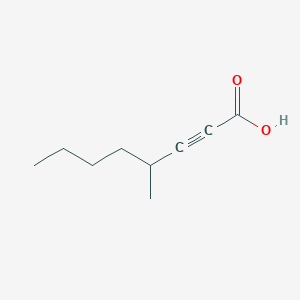

4-Methyloct-2-ynoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-methyloct-2-ynoic acid |

InChI |

InChI=1S/C9H14O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

NGTJRVWUQOMKPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C#CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Methyloct 2 Ynoic Acid

Alkynylation-Based Synthetic Strategies

Alkynylation, the formation of a carbon-carbon bond involving an alkyne moiety, is a cornerstone in the synthesis of 4-methyloct-2-ynoic acid. This can be achieved through the functionalization of terminal alkynes or via metal-catalyzed reactions.

Terminal Alkyne Functionalization Approaches

The synthesis can commence from a suitable terminal alkyne, such as 3-methyl-1-heptyne. The functionalization of the terminal alkyne's acidic proton is a key step. This is typically achieved by deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form a highly nucleophilic metal acetylide. This acetylide can then react with an electrophile to introduce the desired functional group. For the synthesis of this compound, the subsequent step would involve carboxylation, which is discussed in section 2.2.

The general scheme for this approach is as follows:

Deprotonation: The terminal alkyne is treated with a strong base to form the corresponding metal acetylide.

Alkylation/Functionalization: The acetylide undergoes reaction with an appropriate electrophile.

This method offers a versatile platform for introducing various substituents at the terminus of the alkyne chain.

Metal-Catalyzed Alkynylation Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the synthesis of substituted alkynes. rsc.orgresearchgate.net These methods often exhibit high functional group tolerance and can be conducted under milder conditions compared to traditional methods. rsc.org Common catalytic systems involve palladium, copper, nickel, or silver catalysts. rsc.orgresearchgate.net For instance, a Sonogashira coupling could be envisioned, where a vinyl or aryl halide is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. While not directly applicable for the primary chain formation of this compound from smaller precursors, these methods are invaluable for the synthesis of more complex derivatives.

Recent advancements have also explored decarboxylative alkynylation protocols using nickel- and iron-based catalysts, which allow for the coupling of carboxylic acids with an alkyne source. nih.gov Ruthenium-catalyzed alkynylation of benzoic acids has also been reported, proceeding via metalation, insertion of the alkyne, and bromide elimination. acs.org

| Catalyst System | Reactants | Key Features |

| Palladium/Copper | Vinyl/Aryl Halide + Terminal Alkyne | High functional group tolerance, mild conditions |

| Nickel/Iron | Carboxylic Acid + Alkyne Source | Decarboxylative coupling |

| Ruthenium | Benzoic Acid + Bromoalkyne | Ortho-alkynylation via C-H activation |

Carboxylation Reactions for Alkyne Acid Formation

The introduction of the carboxylic acid moiety is a critical step in the synthesis of this compound. This is typically achieved by reacting a metal acetylide with carbon dioxide.

Grignard Reagent Mediated Carboxylation

A widely used and effective method for the carboxylation of alkynes is through the use of Grignard reagents. libretexts.orgmasterorganicchemistry.com The synthesis of the required alkynyl Grignard reagent can be accomplished by reacting the corresponding terminal alkyne (in this case, 3-methyl-1-heptyne) with a suitable Grignard reagent like ethylmagnesium bromide. The resulting alkynylmagnesium halide is then reacted with carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt. Subsequent acidification with a strong aqueous acid yields the desired this compound. libretexts.org

The reaction proceeds as follows:

Formation of Alkynyl Grignard Reagent: R-C≡CH + R'-MgX → R-C≡C-MgX + R'-H

Carboxylation: R-C≡C-MgX + CO₂ → R-C≡C-COOMgX

Acidification: R-C≡C-COOMgX + H₃O⁺ → R-C≡C-COOH + Mg(OH)X

This method is generally reliable and provides good yields, although careful control of reaction conditions is necessary to avoid side reactions. google.com

Alternative Carboxylation Routes

Beyond Grignard reagents, other organometallic intermediates can be used for carboxylation. For instance, organolithium reagents, formed by the deprotonation of terminal alkynes with strong lithium bases like n-butyllithium, react readily with carbon dioxide.

Furthermore, transition metal-catalyzed carboxylation reactions using carbon dioxide as a C1 source have gained significant attention. eurekaselect.comresearchgate.net These methods can offer improved selectivity and functional group compatibility. For example, copper-catalyzed hydrocarboxylation of alkynes using carbon dioxide and a hydrosilane has been reported. eurekaselect.com

| Carboxylation Method | Reagent | Advantages |

| Grignard Reagent | R-MgX, CO₂ | Well-established, good yields |

| Organolithium Reagent | R-Li, CO₂ | Strong nucleophile, efficient reaction |

| Copper-catalyzed | Cu catalyst, CO₂, Hydrosilane | Milder conditions, potential for high selectivity |

Stereoselective Synthesis of Chiral Analogues and Derivatives

The carbon at the 4-position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). The synthesis of a specific enantiomer requires a stereoselective approach. This can be achieved through several strategies, including the use of a chiral pool, chiral auxiliaries, or asymmetric catalysis. ethz.ch

One potential strategy involves starting with a chiral building block from the chiral pool, for example, a chiral alcohol that can be converted to the corresponding alkyne with retention or inversion of configuration.

The development of stereoselective routes is crucial for the synthesis of enantiomerically pure this compound, which may be important for its potential biological applications.

Diastereoselective and Enantioselective Methodologies

Diastereoselective Approach via Chiral Auxiliaries

One of the most reliable strategies for establishing the stereochemistry of a carboxylic acid is through the use of a chiral auxiliary. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org The Evans oxazolidinone auxiliaries, developed by David A. Evans, are a prominent class of such compounds used for the diastereoselective functionalization of carboxylic acids. wikipedia.orgresearchgate.net

A plausible synthetic route to this compound using this methodology would begin with the acylation of a commercially available Evans auxiliary, such as one derived from (S)-valine or (S)-phenylalanine. wikipedia.orgsantiago-lab.com The resulting N-acyl oxazolidinone can then be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined (Z)-enolate. santiago-lab.com This enolate is conformationally locked by the coordination of the lithium cation between the carbonyl oxygen and the oxazolidinone oxygen. santiago-lab.com

The subsequent alkylation of this enolate with a butyl halide (e.g., butyl iodide) proceeds with high diastereoselectivity. The bulky substituent on the chiral auxiliary (e.g., the isopropyl or benzyl group) effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. wikipedia.orgsantiago-lab.com This step establishes the required stereocenter at the C4 position. Following the alkylation, the chiral auxiliary can be cleaved under hydrolytic or reductive conditions to yield the chiral carboxylic acid, with the auxiliary being recoverable for future use. santiago-lab.com The final step would involve the introduction of the alkyne moiety to complete the synthesis of this compound.

Enantioselective Catalytic Approach

An alternative strategy involves the direct creation of the chiral center using an enantioselective catalyst. wikipedia.org For a molecule like this compound, a key intermediate would be a chiral propargylic alcohol. The asymmetric addition of a terminal alkyne to an aldehyde is a powerful method for accessing such intermediates. nih.gov

In this approach, 2-methylhexanal would be treated with a zinc acetylide in the presence of a chiral catalyst. nih.gov Catalyst systems based on a chiral ligand, such as the ProPhenol ligand, in combination with a dialkylzinc reagent have proven effective for the enantioselective alkynylation of a wide range of aldehydes. nih.gov The reaction generates a chiral propargylic alcohol with the stereocenter corresponding to the C4 position of the target molecule. The enantiomeric excess of the product is determined by the efficiency of the chiral catalyst. nih.gov Subsequent oxidation of the alcohol to the carboxylic acid would yield the final this compound. This catalytic approach is often more atom-economical than auxiliary-based methods as it avoids the need for stoichiometric amounts of a chiral director. nih.gov

Chiral Auxiliary and Catalyst Development

Chiral Auxiliary Development

The success of the diastereoselective alkylation approach hinges on the performance of the chiral auxiliary. Evans oxazolidinones are highly effective because their rigid, well-defined structure allows for predictable stereochemical control. wikipedia.orgresearchgate.net The choice of substituent at the 4 and 5 positions of the oxazolidinone ring is crucial for maximizing steric hindrance and, consequently, diastereoselectivity. wikipedia.org For instance, auxiliaries derived from amino acids like valine and phenylalanine provide bulky isopropyl and benzyl groups, respectively, which effectively direct alkylation. santiago-lab.com Research has shown that titanium(IV) enolates of N-acyl oxazolidinones can undergo highly stereoselective alkylations, achieving diastereomeric ratios (dr) often exceeding 97:3. acs.orgnih.gov

| Auxiliary Type | Electrophile | Enolate Type | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (S)-Valine derived | Propyl Iodide | Lithium | >98:2 | 90 | santiago-lab.com |

| (S)-Phenylalanine derived | Benzyl Bromide | Lithium | >99:1 | 95 | wikipedia.org |

| (S)-4-benzyl-5,5-dimethyl | 1-Adamantane Perester | Titanium(IV) | 97:3 | 74 | acs.orgnih.gov |

| (R)-Phenylalaninol derived | Allyl Bromide | Boron | 99:1 | 85 | santiago-lab.com |

Chiral Catalyst Development

For enantioselective routes, the development of efficient and highly selective catalysts is paramount. The zinc-ProPhenol system is a notable example for asymmetric alkyne additions. nih.gov The ProPhenol ligand is a chiral biphenolic compound that coordinates with the zinc reagent and the substrates (aldehyde and alkyne) to create a chiral environment around the reaction center. This organization favors one transition state over the other, leading to the formation of one enantiomer in excess. nih.gov The development of such catalysts focuses on optimizing the ligand structure to improve enantioselectivity across a broad range of substrates while minimizing catalyst loading to enhance practicality and atom economy. nih.gov

| Aldehyde | Alkyne | Catalyst System | Enantiomeric Ratio (er) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene | (S)-ProPhenol / Me₂Zn | 98:2 | 95 | nih.gov |

| Cyclohexanecarboxaldehyde | 1-Hexyne | (S)-ProPhenol / Et₂Zn | 97:3 | 88 | nih.gov |

| N-methylisatin | Cyclopropylacetylene | Chiral perhydro-1,3-benzoxazine / Me₂Zn | 96:4 | 85 | uva.es |

| N-methylisatin | 4-Bromobutyne | Chiral perhydro-1,3-benzoxazine / Me₂Zn | 99:1 | ~60 | uva.es |

Process Chemistry Considerations for Scalable Synthesis

Translating a laboratory-scale synthesis of this compound into a robust, large-scale process requires careful consideration of several factors beyond reaction yield. The goal of process chemistry is to develop a safe, cost-effective, and environmentally sustainable manufacturing process. pharmafeatures.comacs.org

Route Selection and Optimization

Process optimization would involve a systematic study of reaction parameters such as temperature, concentration, reaction time, and catalyst loading to maximize throughput and minimize the formation of impurities. nih.gov The choice of reagents is also critical; for example, replacing a hazardous solvent with a greener alternative or using a less expensive base can significantly impact the process's economic and environmental profile. pharmafeatures.com

Purification and Isolation

The purification of the final chiral product is a major challenge in scalable synthesis. Traditional batch chromatography is often not viable for large quantities. For a chiral carboxylic acid, purification strategies could include:

Crystallization: If the product is a solid, diastereomeric resolution or direct enantioselective crystallization can be highly effective and scalable methods for achieving high enantiomeric purity.

Preparative Chromatography: For liquid products or difficult separations, preparative-scale chiral chromatography is a key technology. google.com Supercritical fluid chromatography (SFC) is often favored over high-performance liquid chromatography (HPLC) for preparative chiral separations due to faster run times and reduced solvent consumption. nih.gov The mobile phase and chiral stationary phase must be carefully selected to achieve baseline separation of the enantiomers. google.comnih.gov

Process Mass Intensity (PMI)

Advanced Spectroscopic Characterization and Structure Elucidation of 4 Methyloct 2 Ynoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 4-Methyloct-2-ynoic acid, a combination of one-dimensional and two-dimensional NMR experiments is employed for an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show characteristic signals corresponding to the protons of the butyl group, the methine proton at the chiral center (C4), the methyl group attached to C4, and the acidic proton of the carboxyl group.

The chemical shift (δ) of each proton is influenced by its local electronic environment. The acidic proton is typically observed as a broad singlet in the downfield region of the spectrum. The methine proton at C4 would appear as a multiplet due to coupling with the adjacent methylene and methyl protons. The terminal methyl group of the butyl chain will present as a triplet, while the methylene groups will appear as multiplets. The methyl group at C4 is expected to be a doublet, coupling with the C4 proton.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H1' (CH₃) | 1.15 | d | 7.0 |

| H4 (CH) | 2.70 | m | - |

| H5 (CH₂) | 1.50 | m | - |

| H6 (CH₂) | 1.35 | m | - |

| H7 (CH₂) | 1.30 | m | - |

| H8 (CH₃) | 0.90 | t | 7.2 |

Note: Data is based on predictive models and analysis of similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule. In the proton-decoupled spectrum of this compound, nine distinct signals are expected. The carbons of the alkyne group (C2 and C3) have characteristic chemical shifts in the range of 70-90 ppm. The carbonyl carbon (C1) of the carboxylic acid is the most deshielded and appears furthest downfield (>160 ppm). The chiral carbon (C4) and the carbons of the alkyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (COOH) | 160.0 |

| C2 (Alkyne) | 75.0 |

| C3 (Alkyne) | 88.0 |

| C4 (CH) | 30.0 |

| C5 (CH₂) | 36.0 |

| C6 (CH₂) | 29.0 |

| C7 (CH₂) | 22.0 |

| C8 (CH₃) | 14.0 |

Note: Data is based on predictive models and analysis of similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). researchgate.net For this compound, COSY correlations would confirm the connectivity within the butyl chain (H5-H6, H6-H7, H7-H8) and the coupling between the C4 methine proton and both the C5 methylene protons and the C4-methyl protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. libretexts.org This allows for the unambiguous assignment of each carbon atom that bears protons by linking the data from the ¹H and ¹³C NMR spectra. libretexts.orgnih.gov For instance, the proton signal at ~2.70 ppm would correlate with the carbon signal at ~30.0 ppm, confirming their assignment as H4 and C4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. libretexts.org It is crucial for identifying quaternary carbons (like C1, C2, and C3) and piecing together the molecular backbone. Key HMBC correlations would be expected from the C4-methyl protons to C3, C4, and C5, and from the H4 methine proton to C2, C3, and C5, confirming the position of the methyl group and the alkyne functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing insights into the molecule's stereochemistry and conformation. nih.gov For this compound, NOESY could be used to probe the spatial relationship between the protons on the chiral center (C4) and other nearby protons, which can be critical in determining the relative stereochemistry in diastereomeric mixtures.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

Molecular Weight Determination and Elemental Composition Analysis

The molecular formula of this compound is C₉H₁₄O₂. Its molecular weight is approximately 154.21 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. libretexts.org For C₉H₁₄O₂, the expected exact mass would be calculated and compared to the experimental value. An observed mass that is within a few parts per million (ppm) of the calculated mass provides strong evidence for the proposed molecular formula.

Table 3: HRMS Data for this compound

| Ion Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 155.1067 |

| [M+Na]⁺ | 177.0886 |

Note: These are the calculated exact masses for the specified ions.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the molecular ion [M]⁺ or a protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions (product ions) provides valuable structural information.

For this compound, characteristic fragmentation pathways would likely involve:

Loss of the carboxyl group: Cleavage of the C1-C2 bond could result in the loss of COOH (45 Da) or CO₂ (44 Da).

Alpha-cleavage: Fragmentation at the bond alpha to the chiral center (C3-C4 or C4-C5) is a common pathway. Cleavage of the C4-C5 bond would result in the loss of a butyl radical (57 Da), leading to a significant fragment ion.

McLafferty rearrangement: If applicable, this rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, though this is less common for alkynoic acids compared to saturated systems.

By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its carboxylic acid and alkyne moieties.

The most distinguishable feature for the carboxylic acid is a very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹ orgchemboulder.comopenstax.orglibretexts.org. This broadness is a result of hydrogen bonding between carboxylic acid dimers. The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong, sharp absorption band between 1760 and 1690 cm⁻¹ orgchemboulder.comopenstax.orglibretexts.org. Its exact position can be influenced by dimerization and conjugation. The carbon-oxygen (C-O) single bond stretch will likely be observed in the 1320-1210 cm⁻¹ region orgchemboulder.com.

The internal carbon-carbon triple bond (C≡C) of the alkyne group is expected to show a weak to medium, sharp absorption band in the range of 2260-2100 cm⁻¹ utdallas.edulibretexts.org. The intensity of this peak is often diminished in internal alkynes compared to terminal ones due to the symmetry of the bond. Additionally, the spectrum will feature C-H stretching vibrations from the methyl and methylene groups of the alkyl chain, typically appearing in the 3000-2850 cm⁻¹ range openstax.org.

Predicted Infrared Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Alkyl | C-H Stretch | 2960 - 2850 | Medium to Strong |

| Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium, Sharp |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440 - 1395 | Medium |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources. Both gas and liquid chromatography offer powerful solutions for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography is a high-resolution separation technique, but the direct analysis of carboxylic acids like this compound can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and late elution times restek.com. To overcome these issues, derivatization is typically required restek.comd-nb.infocolostate.edu. A common approach is esterification to form a more volatile derivative, such as a fatty acid methyl ester (FAME) restek.comwiley.com. Silylation, creating a trimethylsilyl (B98337) (TMS) ester, is another effective method restek.comtcichemicals.com.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides information on its molecular weight and structure through fragmentation patterns. For the methyl ester of this compound, electron ionization (EI) would likely lead to characteristic fragments. The mass spectrum would be expected to show a molecular ion peak (M⁺) and specific fragment ions resulting from cleavages adjacent to the carbonyl group and along the alkyl chain. For FAMEs, characteristic fragment ions are often observed at m/z 74 and 87 researchgate.netresearchgate.net.

Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | BF₃-Methanol or BSTFA (for silylation) restek.com |

| GC Column | Capillary column with a polar stationary phase (e.g., Wax) or a mid-polar phase (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 270 °C |

| Oven Program | Temperature gradient, e.g., 80°C held for 2 min, then ramped to 240°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of carboxylic acids without the need for derivatization hplc.eu. Reversed-phase HPLC is the most common modality used for this purpose tandfonline.comaocs.org.

For the analysis of this compound, a C18 column would likely provide good retention and separation. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol sielc.comnih.gov. To ensure good peak shape and reproducibility, the ionization of the carboxylic acid group must be suppressed. This is achieved by acidifying the mobile phase with a small amount of an acid like formic acid, acetic acid, or phosphoric acid to a pH well below the pKa of the carboxylic acid sielc.comijcce.ac.irchromatographyonline.com.

Detection of this compound can be achieved using a UV detector. While the molecule lacks a strong chromophore, the carboxyl group and the alkyne bond allow for UV absorbance at low wavelengths, typically around 205-210 nm researchgate.net. For enhanced sensitivity, derivatization with a UV-absorbing or fluorescent tag can be employed gerli.comnih.gov.

Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilyl) reversed-phase column |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water sielc.com |

| Mobile Phase Modifier | 0.1% Formic Acid or Acetic Acid sielc.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40°C) |

| Detection | UV detector at 210 nm researchgate.net |

| Injection Volume | 5 - 20 µL |

Chemical Reactivity and Mechanistic Studies of 4 Methyloct 2 Ynoic Acid

Addition Reactions Across the Carbon-Carbon Triple Bond

The electron-rich triple bond in 4-methyloct-2-ynoic acid is susceptible to a variety of addition reactions. These reactions involve the breaking of the pi bonds and the formation of new sigma bonds.

Acid-catalyzed hydration of alkynes is a common method for the synthesis of ketones. In the case of this compound, the addition of water across the triple bond, typically catalyzed by a strong acid such as sulfuric acid and a mercury(II) salt, would be expected to follow Markovnikov's rule. masterorganicchemistry.comyoutube.com The initial enol intermediate would rapidly tautomerize to the more stable keto form.

The reaction proceeds through the formation of a vinyl carbocation intermediate. The regioselectivity is determined by the stability of this carbocation. Protonation of the alkyne can occur at either of the sp-hybridized carbons. The resulting carbocation is then attacked by water.

A related compound, 4-methyloct-2-enoic acid, has been identified as an intermediate metabolite in the bacterial metabolism of n-alkanes, suggesting that biological systems can also effect transformations at this position. nih.gov

Table 1: Predicted Products of Hydration of this compound

| Reactant | Reagents | Predicted Major Product |

|---|---|---|

| This compound | H₂O, H₂SO₄, HgSO₄ | 4-Methyl-3-oxooctanoic acid |

The addition of halogens (halogenation) or hydrogen halides (hydrohalogenation) to the carbon-carbon triple bond of this compound is another expected pathway.

Halogenation: The reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) would proceed through a cyclic halonium ion intermediate. khanacademy.orgyoutube.com The initial addition would result in a dihaloalkene, and with excess halogen, a tetrahaloalkane could be formed. The stereochemistry of the first addition is typically anti.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would also follow Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon of the alkyne and the halide adding to the more substituted carbon. masterorganicchemistry.comyoutube.com The reaction proceeds through a vinyl carbocation intermediate. youtube.comyoutube.com

Table 2: Predicted Products of Halogenation and Hydrohalogenation of this compound

| Reactant | Reagents | Predicted Major Product (1 equivalent) |

|---|---|---|

| This compound | Br₂ | (E)-2,3-Dibromo-4-methyloct-2-enoic acid |

| This compound | HBr | 3-Bromo-4-methyloct-2-enoic acid |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a range of transformations.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This Fischer esterification is a reversible reaction, and the equilibrium can be shifted towards the product by removing water.

Amidation: The reaction of this compound with an amine, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), would yield an amide. Direct reaction of the carboxylic acid with an amine at high temperatures is also possible but can be less efficient.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The alkyne functionality may also be reduced under these conditions. Selective reduction of the carboxylic acid in the presence of the alkyne would require specific reagents.

Decarboxylation: While the decarboxylation of simple carboxylic acids is generally difficult, the presence of the alkyne at the 2-position in this compound could facilitate this process under certain conditions. wikipedia.org Catalytic methods for the decarboxylation of 2-alkynoic acids have been developed, often employing transition metal catalysts. acs.orgacs.org These reactions typically proceed to form terminal alkynes. researchgate.net

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involving this compound could potentially be induced under specific conditions. For instance, in the presence of a strong base, isomerization of the triple bond to a different position in the carbon chain could occur. Studies on related alkyl-branched alkynoic acids have shown that they can undergo rearrangement to form terminal alkynoic acids or dienoic acids. researchgate.net

Cyclization and Annulation Reactions

There is no specific information available on the cyclization and annulation reactions of this compound. While alkynoic acids, in general, can undergo various cyclization reactions, such as lactonization, or participate in annulation strategies to form cyclic structures, no studies have been found that specifically document these processes for this compound.

Transition Metal-Catalyzed Transformations and Organometallic Intermediates

Similarly, a review of the literature reveals no specific studies on transition metal-catalyzed transformations involving this compound. Transition metal catalysis is a broad and powerful tool in organic synthesis, with numerous applications for the functionalization of alkynes. mdpi.comresearchgate.net These can include a variety of processes such as cross-coupling reactions, cyclotrimerizations, and various C-H functionalizations. mdpi.comsemanticscholar.orgresearchgate.net The formation of organometallic intermediates is a key feature of these catalytic cycles. researchgate.net However, the specific behavior of this compound in such reactions, the types of catalysts that might be effective, and the nature of any resulting organometallic intermediates have not been reported.

Due to the absence of specific research data for this compound in these areas, no detailed research findings or data tables can be provided. The general reactivity of alkynoic acids suggests potential for such transformations, but this remains speculative without dedicated experimental investigation for this particular compound.

Synthesis and Characterization of Structural Analogues and Derivatives of 4 Methyloct 2 Ynoic Acid

Saturated Analogues: 4-Methyloctanoic Acid Derivatives

The saturated analogue of 4-methyloct-2-ynoic acid, 4-methyloctanoic acid, is a branched-chain fatty acid that has been the subject of various synthetic endeavors, largely driven by its role as an aggregation pheromone in rhinoceros beetles. researchgate.net Both racemic and enantiomerically pure forms of 4-methyloctanoic acid and its derivatives, particularly esters, have been synthesized through multiple routes.

One common strategy for the synthesis of racemic 4-methyloctanoic acid involves the use of malonic ester synthesis. For instance, diethyl malonate can be reacted with a suitable 2-methylhexyl derivative. The resulting product then undergoes saponification and decarboxylation to yield 4-methyloctanoic acid. google.com An alternative approach utilizes the catalytic carbomagnesiation of 1-alkenes. researchgate.net

The synthesis of specific enantiomers of 4-methyloctanoic acid often employs chiral auxiliaries or resolutions. One method involves the alkylation of octanoic acid to produce 2-methyloctanoic acid, which is then converted to diastereomeric amides using (R)- or (S)-α-phenylethylamine. These diastereomers can be separated by recrystallization, and subsequent chemical transformations can elongate the chain to furnish the desired (R)- or (S)-4-methyloctanoic acid. tandfonline.com Another stereoselective synthesis starts from enantiomers of methyl 3-hydroxy-2-methylpropionate to produce both (R)- and (S)-4-methyloctanoic acid with high enantiomeric purity. researchgate.net

The ethyl ester of 4-methyloctanoic acid, another important pheromone component, has also been a synthetic target. A method for its production involves the malonic ester synthesis starting from 1-chloro-2-methylhexane, followed by a Krapcho reaction to yield ethyl 4-methyloctanoate. google.com

The physical and chemical properties of 4-methyloctanoic acid have been well-characterized. It is described as a colorless to pale yellow liquid with a characteristic fatty or cheesy odor. thegoodscentscompany.comscent.vn Its boiling point is approximately 149 °C at 22 mmHg, and it is soluble in organic solvents but only slightly soluble in water. thegoodscentscompany.comsigmaaldrich.com

Table 1: Physical and Chemical Properties of 4-Methyloctanoic Acid

| Property | Value |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 149 °C @ 22 mmHg |

| Density | 0.91 g/mL at 25 °C |

| Refractive Index | n20/D 1.433 |

| Solubility | Soluble in alcohol, slightly soluble in water |

Data sourced from Sigma-Aldrich and The Good Scents Company. thegoodscentscompany.comsigmaaldrich.com

Unsaturated Analogues: 4-Methyloct-2-enoic Acid and Related Alkenoic Acids

Unsaturated analogues of this compound, such as 4-methyloct-2-enoic acid and related alkenoic acids, represent a class of compounds with significant synthetic interest. The introduction of a double bond in place of the triple bond offers different chemical reactivity and potential biological activity.

The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods. A general approach involves the Knoevenagel condensation of an appropriate aldehyde with malonic acid in the presence of a base like pyridine. This method has been successfully applied to the synthesis of (E)-non-2-enoic acid and (E)-dec-2-enoic acid, demonstrating a viable route to related alkenoic acids. mdpi.com

A specific synthesis of ethyl 4-methyl-oct-2-enoate has been described involving the conjugate addition of a Grignard reagent to a suitable substrate. For example, the reaction of n-butyl magnesium bromide with ethyl 2-butynoate in the presence of a copper(I) catalyst can lead to the formation of ethyl 4-methyl-oct-2-enoate. doi.org This approach allows for the stereoselective formation of the double bond.

The characterization of these unsaturated analogues involves standard spectroscopic techniques. For instance, the molecular structure of (E)-non-2-enoic acid has been determined by X-ray crystallography, revealing a monoclinic crystal system. mdpi.com The presence and configuration of the double bond can be confirmed using NMR spectroscopy, with the coupling constants of the vinylic protons providing information about the stereochemistry.

Alkynyl-Containing Fatty Acid and Lipopeptide Derivatives (e.g., 2-methyloct-7-ynoic acid)

The synthesis of fatty acids and lipopeptides containing an alkyne functional group is a significant area of research, as the alkyne can serve as a versatile handle for further chemical modifications, such as "click chemistry" reactions. nih.govresearchgate.net These derivatives are valuable as probes for studying lipid metabolism and protein-lipid interactions. acs.orgfrontiersin.org

The synthesis of alkynyl fatty acids can be approached in several ways. One method involves the alkylation of a smaller alkyne. For example, the treatment of 2-butynoic acid with a strong base followed by reaction with an appropriate alkyl halide, such as 1-bromo-3-methyl-2-butene, can yield 7-methyloct-6-en-2-ynoic acid. prepchem.com While not a direct analogue, this demonstrates a general strategy for constructing such molecules. The biosynthesis of alkyne-containing natural products often involves fatty acid desaturases that catalyze the formation of the triple bond from a corresponding alkene. researchgate.netrsc.org

Lipopeptides, which are peptides with a lipid chain attached, can be synthesized to incorporate an alkynyl fatty acid. A common method is to couple the fatty acid to the N-terminus of a peptide. Cysteine Lipidation on a Peptide or Amino acid (CLipPA) technology offers a route to S-lipidated peptides by reacting a thiol-containing peptide with a vinyl ester bearing the lipid. researchgate.net This allows for the rapid generation of a library of lipopeptide analogues.

The characterization of these alkynyl derivatives relies heavily on spectroscopic methods. The presence of the alkyne can be confirmed by its characteristic signals in IR and Raman spectroscopy. NMR spectroscopy is also crucial for determining the structure and purity of the synthesized compounds. For lipopeptides, mass spectrometry is an essential tool for confirming the molecular weight and sequence.

Stereoisomeric Variants and Their Distinctive Properties

The presence of a chiral center at the 4-position in this compound means that it can exist as two enantiomers, (R)- and (S)-4-methyloct-2-ynoic acid. The synthesis and separation of these stereoisomers are important, as different enantiomers of a chiral molecule often exhibit distinct biological activities and properties.

The synthesis of individual enantiomers can be achieved through asymmetric synthesis, as described for 4-methyloctanoic acid, or by chiral resolution of a racemic mixture. Chiral resolution can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent. mdpi.com Another powerful technique for separating enantiomers is chiral chromatography, using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. labrulez.comnih.govsigmaaldrich.com For example, the enantiomers of 4-methyloctanoic acid have been successfully separated using chiral GC. labrulez.com

The distinctive properties of enantiomers are most evident in their interaction with other chiral entities, such as biological receptors. In the case of the saturated analogue, 4-methyloctanoic acid, the two enantiomers have been found to have different odor characteristics. The (4S)-enantiomer is described as having a muttony, goaty, and fresher scent, while the (4R)-enantiomer has a muttony, goaty, and fusty odor. leffingwell.com This difference in sensory perception highlights the importance of stereochemistry in the biological activity of these molecules. It is therefore highly probable that the enantiomers of this compound would also exhibit distinct biological properties.

Table 2: Odor Profiles of 4-Methyloctanoic Acid Enantiomers

| Enantiomer | Odor Description | Odor Recognition Threshold (in air) |

| (4S)-4-methyloctanoic acid | Muttony, goaty, fresher | 13 ppb |

| (4R)-4-methyloctanoic acid | Muttony, goaty, fusty | 25 ppb |

Data sourced from Leffingwell, J.C., Chirality & Odour Perception. leffingwell.com

Computational Chemistry and Theoretical Investigations of 4 Methyloct 2 Ynoic Acid

Molecular Orbital Theory and Electronic Structure Analysis

A thorough analysis of the molecular orbital (MO) theory and electronic structure of 4-methyloct-2-ynoic acid would involve quantum mechanical calculations to determine the energies and shapes of its molecular orbitals. Key parameters of interest would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Such a study would typically generate data including:

Energies of the frontier molecular orbitals (HOMO, LUMO).

Electron density distribution maps.

Electrostatic potential maps to identify electrophilic and nucleophilic sites.

Without specific studies on this compound, no such data can be presented.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its participation in reactions such as addition to the alkyne, esterification of the carboxylic acid, or cyclization reactions. Density Functional Theory (DFT) is a common method used for these investigations.

A typical study would provide:

The optimized geometries of reactants, transition states, and products.

The activation energies and reaction enthalpies for proposed mechanistic pathways.

An analysis of the bond-forming and bond-breaking processes along the reaction coordinate.

Currently, there are no published studies detailing the reaction mechanisms of this compound using these computational methods.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound could be explored through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis would identify the most stable arrangements of the molecule (conformers) and the energy barriers between them. MD simulations would provide insights into the dynamic behavior of the molecule over time in different environments, such as in a solvent.

Data from such investigations would include:

A potential energy surface mapping the energy of different conformers.

The relative populations of different conformers at a given temperature.

Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from MD simulations, indicating structural stability and atomic mobility.

Specific conformational and dynamic data for this compound are not available in the current body of scientific literature.

Structure-Property Relationship Predictions (Excluding explicitly prohibited properties)

Computational methods can be used to predict a variety of physicochemical properties of a molecule based on its structure. These quantitative structure-property relationship (QSPR) models are valuable for estimating properties that have not been experimentally measured.

For this compound, these predictions could include:

LogP (a measure of lipophilicity).

Polarizability.

Dipole moment.

While some databases provide computationally generated properties for a vast number of molecules, specific, peer-reviewed QSPR studies focusing on this compound have not been identified.

Analytical Method Development for 4 Methyloct 2 Ynoic Acid Detection and Quantification

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Analysis

Derivatization is a crucial step in the analysis of many organic compounds, including 4-methyloct-2-ynoic acid, to improve their chromatographic behavior and detection sensitivity. researchgate.netresearchgate.net This process involves chemically modifying the analyte to a form that is more suitable for the chosen analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

For GC analysis, the volatility and thermal stability of this compound can be enhanced through derivatization. researchgate.net Common derivatization reactions for carboxylic acids include esterification to form methyl esters or other alkyl esters. gcms.cz Silylation, which involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is another widely used technique to increase volatility and reduce peak tailing in GC. researchgate.netsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. sigmaaldrich.com The choice of derivatization reagent depends on the specific functional groups present in the molecule and the analytical objectives. gcms.cz

In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-visible or fluorescence detectors. researchgate.net This is particularly useful for compounds that lack strong UV absorption or native fluorescence. researchgate.net Pre-column derivatization, where the analyte is modified before injection into the HPLC system, is a common approach. nih.gov For carboxylic acids, derivatizing agents that react with the carboxyl group to form highly fluorescent or UV-absorbent esters can be utilized. researchgate.netresearchgate.net For instance, 4-bromo-N-methylbenzylamine has been used as a derivatization reagent for carboxylic acids to facilitate their detection by positive electrospray ionization tandem mass spectrometry (ESI-MS/MS). researchgate.netnih.gov

Table 1: Common Derivatization Strategies for Carboxylic Acids

| Derivatization Technique | Common Reagents | Purpose | Analytical Platform |

| Esterification | Methanol/HCl, Diazomethane, Dimethylformamide dimethyl acetal | Increase volatility for GC | GC, GC-MS |

| Silylation | BSTFA, TMCS | Increase volatility and thermal stability for GC | GC, GC-MS |

| Acylation | Acyl chlorides, Chloroformates | Improve separation and detection | GC, GC-MS |

| Fluorescent Labeling | o-phthalaldehyde (OPA), Dansyl chloride | Enhance sensitivity for HPLC with fluorescence detection | HPLC |

| UV-Visible Labeling | 1-fluoro-2, 4-dinitrobenzene, Benzoyl chloride | Enhance sensitivity for HPLC with UV-Vis detection | HPLC |

Advanced Separation Techniques, Including Chiral Chromatography

The separation of this compound from complex mixtures and the resolution of its potential enantiomers require the use of advanced separation techniques. nih.govresearchgate.netrun.edu.ng High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods used, often coupled with mass spectrometry (MS) for definitive identification. nih.govresearchgate.net

Given that this compound is a branched-chain fatty acid, it is chiral. nih.govresearchgate.net The separation of its enantiomers is critical for understanding its stereospecific biological activities. Chiral chromatography is the definitive method for separating enantiomers. nih.govresearchgate.netresearchgate.net This can be achieved using chiral stationary phases (CSPs) in both GC and HPLC. researchgate.netnih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have shown high enantioselectivity for a variety of chiral compounds, including branched-chain fatty acids. nih.govresearchgate.netdeepdyve.com For instance, a study on branched-chain fatty acids demonstrated the successful enantioselective separation using sub-2-μm amylose- and cellulose-derived chiral stationary phases in UHPLC-MS. nih.govresearchgate.net Pre-column derivatization with a chiral reagent can also be used to form diastereomers, which can then be separated on a non-chiral column. jfda-online.com

Beyond chiral separations, techniques like ultra-high-performance liquid chromatography (UHPLC) offer significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. The use of sub-2-µm particles in UHPLC columns allows for more efficient separations. nih.govresearchgate.net Other advanced separation methods that could be applicable include supercritical fluid chromatography (SFC) and capillary electrophoresis (CE), which offer alternative selectivities and efficiencies. researchgate.networdpress.com

Table 2: Advanced Separation Techniques for this compound

| Technique | Principle | Application for this compound |

| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase. | Resolution of (R)- and (S)-4-methyloct-2-ynoic acid. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. researchgate.net | High-throughput enantioselective analysis. |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | HPLC using columns with sub-2-µm particles for higher efficiency and speed. nih.govresearchgate.net | Rapid and high-resolution analysis of this compound and its metabolites. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Potential for fast and efficient separations, including chiral separations. |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. researchgate.net | High-efficiency separations, particularly for charged analytes. |

Isotopic Abundance Analysis for Tracing Transformations

Isotopic abundance analysis, utilizing stable isotope-labeled compounds, is a powerful tool for tracing the metabolic fate and transformations of molecules like this compound in biological systems. nih.govckisotopes.comnih.gov This technique involves introducing a compound enriched with a stable isotope (e.g., ¹³C or ²H) into a system and then using mass spectrometry to track the incorporation of the isotope into various downstream metabolites. nih.govnih.gov

By synthesizing this compound with a known isotopic label, researchers can follow its absorption, distribution, metabolism, and excretion. For example, ¹³C-labeled this compound could be administered, and its conversion to other fatty acids or incorporation into complex lipids could be monitored by analyzing the isotopic enrichment of these molecules over time. physiology.org This approach provides quantitative information on metabolic fluxes and pathway activities. nih.gov

Mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is the primary analytical platform for isotopic abundance analysis. nih.gov High-resolution mass spectrometry can distinguish between molecules with very similar masses, which is essential for resolving isotopically labeled compounds from their unlabeled counterparts. nih.gov The analysis of the isotopic distribution, or the pattern of different isotopic variants of a molecule, provides detailed information about its origins and transformations. uhasselt.be

Table 3: Applications of Isotopic Abundance Analysis in Studying this compound

| Application | Isotopic Label | Analytical Technique | Information Gained |

| Metabolic Fate Studies | ¹³C, ²H | GC-MS, LC-MS | Tracing the pathways of absorption, distribution, and excretion. nih.govckisotopes.com |

| Biosynthetic Pathway Elucidation | ¹³C, ¹⁵N | LC-MS/MS | Identifying precursor molecules and intermediates in the synthesis of this compound-containing natural products. |

| Quantification of Metabolic Fluxes | ¹³C | GC-MS, LC-MS | Determining the rates of synthesis, breakdown, and conversion of this compound. nih.gov |

| Drug Metabolism Studies | ¹⁴C (radioisotope), ³H (radioisotope) | Accelerator Mass Spectrometry (AMS), Scintillation Counting | Tracing the metabolism and disposition of a drug candidate containing the this compound moiety. |

Method Validation and Quality Control in Research Studies

The development of any analytical method for this compound must be followed by rigorous validation to ensure its reliability and reproducibility. nih.govbiomedgrid.com Method validation establishes that the analytical procedure is suitable for its intended purpose. Key validation parameters, as typically required by regulatory guidelines, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Specificity ensures that the analytical signal is solely from the analyte of interest and not from interfering components in the sample matrix. Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a defined range. Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. researchgate.net LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Quality control (QC) procedures are essential for maintaining the integrity of analytical data throughout a research study. nih.govbiomedgrid.com This involves the regular analysis of QC samples, which are samples with known concentrations of the analyte, alongside the study samples. The results from the QC samples are used to monitor the performance of the analytical method and to accept or reject the analytical run. The use of internal standards is also a critical component of quality control, as it helps to correct for variations in sample preparation and instrument response. nih.gov Participation in proficiency testing or inter-laboratory comparison programs, such as the Fatty Acid Quality Assurance Program (FAQAP) conducted by the National Institute of Standards and Technology (NIST), can further ensure the accuracy and comparability of results. nist.gov

Table 4: Key Parameters for Analytical Method Validation

| Parameter | Description |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Conclusion and Future Research Perspectives for 4 Methyloct 2 Ynoic Acid

Current Gaps in Knowledge and Unexplored Research Avenues

The primary gap in our understanding of 4-Methyloct-2-ynoic acid is the near-complete absence of dedicated research on the compound itself. Most available information is on its saturated or olefinic analogues. Key unexplored avenues include:

Natural Occurrence and Biosynthesis: While related branched-chain fatty acids are known constituents of bacterial cell membranes and dairy products, the natural sources of this compound remain unknown. acs.orgfrontiersin.orgagriculturejournals.cz Investigating its potential presence in microbial or plant lipids could reveal novel biosynthetic pathways. The biosynthesis of branched-chain fatty acids often involves precursors like isobutyryl-CoA and 2-methylbutyryl-CoA, and research could explore if similar pathways, coupled with desaturation to form the acetylenic bond, exist for this compound.

Biological Activity: Acetylenic fatty acids are known to possess a range of biological activities, including antifungal, antibacterial, and antitumor properties. aocs.org The specific biological effects of this compound have not been evaluated. Screening for antimicrobial and cytotoxic activity would be a critical first step in determining its potential pharmacological relevance.

Metabolic Fate: The metabolic pathway of the related compound, 4-methyloct-2-enoic acid, has been implicated in the anaerobic degradation of n-hexane by denitrifying bacteria. clockss.orgnih.gov It is plausible that this compound could be an intermediate or a substrate in similar or different metabolic pathways. Elucidating its metabolic fate is crucial to understanding its physiological role and potential toxicity.

Potential for Novel Synthetic Methodologies and Chemical Transformations

The synthesis of this compound has not been explicitly detailed in the scientific literature. However, established methods for the synthesis of other acetylenic and branched-chain carboxylic acids suggest several viable routes:

Carboxylation of Alkynyl Grignard Reagents: A common method for synthesizing acetylenic acids is the reaction of an alkynyl Grignard reagent with carbon dioxide. orgsyn.org For this compound, this would likely involve the preparation of a Grignard reagent from 1-heptyne, followed by methylation at the propargylic position and subsequent carboxylation.

Oxidation of the Corresponding Alcohol: The oxidation of a primary alcohol is a fundamental transformation in organic synthesis. The synthesis of 4-methyloct-2-yn-1-ol, followed by oxidation using reagents like Jones reagent (CrO₃/H₂SO₄) or more modern, milder oxidizing agents, could yield the desired carboxylic acid. rsc.org

Stereoselective Synthesis: The chiral center at the C4 position introduces the possibility of stereoisomers. Future research could focus on developing stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)-4-methyloct-2-ynoic acid. This would be crucial for studying the stereospecificity of its potential biological activities.

The carbon-carbon triple bond in this compound offers a rich platform for a variety of chemical transformations, including:

Reduction: The triple bond can be selectively reduced to either a cis- or trans-double bond, or fully saturated to the corresponding alkane, providing access to its olefinic and saturated analogues.

Addition Reactions: The alkyne functionality can undergo various addition reactions, such as halogenation, hydrohalogenation, and hydration, leading to a diverse range of functionalized derivatives.

Cyclization Reactions: Intramolecular cyclization reactions involving the carboxylic acid and the alkyne could be explored to synthesize novel heterocyclic compounds. clockss.org

Broader Implications for Understanding Branched-Chain Fatty Acid Chemistry and Biochemistry

Research into this compound, despite its current obscurity, has the potential to contribute significantly to the broader understanding of branched-chain fatty acids (BCFAs).

Membrane Fluidity and Function: BCFAs are crucial components of bacterial membranes, where they influence fluidity and permeability. acs.orgagriculturejournals.cz Studying how an acetylenic BCFA like this compound incorporates into and affects the properties of lipid bilayers could provide new insights into membrane biophysics.

Metabolic Regulation: BCFAs are increasingly recognized for their roles in metabolic regulation, including influencing lipid metabolism, inflammation, and insulin (B600854) sensitivity. nih.gov Investigating the metabolic effects of this compound could uncover novel signaling pathways and therapeutic targets.

Chemical Biology Tools: The unique properties of the acetylenic group, such as its reactivity in "click" chemistry, make this compound a potential tool for chemical biology. It could be used as a probe to study fatty acid metabolism and protein-lipid interactions in living systems.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Methyloct-2-ynoic acid, and how should data interpretation be approached?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and purity. Infrared (IR) spectroscopy can identify functional groups (e.g., carboxylic acid and alkyne stretches). Mass spectrometry (MS) provides molecular weight validation. Cross-reference spectral data with published analogs (e.g., substituted alkynecarboxylic acids) to resolve ambiguities. For reproducibility, document solvent effects and instrument calibration parameters .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store the compound in a moisture-free environment at 2–8°C, protected from light. Avoid exposure to strong acids/bases or oxidizing agents, as these may degrade the alkyne or carboxylic acid moieties. Conduct accelerated stability studies (e.g., thermal stress testing at 40°C for 30 days) to assess decomposition pathways. Monitor purity via HPLC or TLC before critical experiments .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Publish detailed protocols for synthesis, including exact stoichiometry, catalyst loading, and reaction times. Validate purity using chromatographic methods (e.g., GC-MS) and elemental analysis. Share raw spectral data in supplementary materials to enable peer validation. For novel derivatives, provide X-ray crystallography data or computational geometry optimization files to confirm structural assignments .

Advanced Research Questions

Q. How should discrepancies in catalytic activity data for this compound be resolved?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Perform statistical analysis (e.g., ANOVA) to identify outliers. Use mechanistic probes like deuterium labeling or kinetic isotope effects to isolate reaction pathways. Cross-validate findings with computational studies (DFT calculations) to reconcile experimental and theoretical results .

Q. What experimental strategies elucidate reaction mechanisms involving this compound?

- Methodological Answer : Employ transient intermediate trapping techniques (e.g., cryogenic quenching or in-situ IR monitoring). Use isotopic labeling (e.g., ¹³C or ²H) to track bond reorganization. Conduct kinetic studies under varying temperatures to determine activation parameters. Compare results with structurally similar compounds (e.g., 4-hydroxybut-2-ynoic acid) to infer steric/electronic effects .

Q. How can researchers design experiments to investigate the biological activity of this compound while minimizing confounding variables?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity or enzyme inhibition) with rigorous controls (e.g., negative/positive controls, sham treatments). Apply dose-response curves to establish EC₅₀ values. Validate specificity via genetic knockout models or competitive binding assays. Utilize metabolomic profiling to distinguish direct effects from secondary responses .

Q. What strategies balance fundamental property studies of this compound with its potential applications in material science?

- Methodological Answer : Integrate exploratory synthesis (e.g., derivatization of the alkyne group) with targeted application testing (e.g., polymer crosslinking efficiency). Use combinatorial libraries to screen for desirable properties (e.g., thermal stability). Collaborate with computational chemists to predict structure-property relationships before large-scale synthesis .

Data Analysis and Reporting

Q. How should researchers present raw and processed data for studies involving this compound?

- Methodological Answer : Include raw spectral data (NMR, IR) in supplementary materials with annotated peaks. For processed data, provide error margins (e.g., ±SD for triplicate measurements) and statistical significance tests. Use tables to compare yields, reaction conditions, and spectroscopic benchmarks. Reference public databases (e.g., NIST Chemistry WebBook) for validation .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use nitrile gloves and Tyvek® lab coats to prevent skin contact. Install fume hoods for synthesis steps involving volatile reagents. Conduct regular airborne concentration monitoring if heating the compound. Train personnel in emergency procedures (e.g., eye wash stations, spill containment) and document hazard assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.